N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyano group, a methoxyphenyl group, and an indole moiety, making it a complex and interesting molecule for research and development.
Preparation Methods
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyano and methoxyphenyl groups can be introduced through subsequent reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the cyano group can yield primary amines .
Scientific Research Applications
N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors . This binding can modulate various biological processes, such as neurotransmission and cell signaling, leading to its observed biological activities . The cyano and methoxyphenyl groups may also contribute to its overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide can be compared with other indole derivatives, such as:
N-(2-phenyl-1H-indol-3-yl)methylene-2-phenyl-1H-indole-2-carbohydrazide: This compound has shown potent antiviral activity.
4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties against RNA and DNA viruses.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-11-5-3-9-17(20)19(13-22)24-21(25)12-6-7-15-14-23-18-10-4-2-8-16(15)18/h2-5,8-11,14,19,23H,6-7,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPHSVJYBUTXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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